Methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This class is characterized by a bicyclic structure containing nitrogen atoms and is known for its diverse biological activities. The molecular formula of this compound is , with a molecular weight of approximately 204.22 g/mol. It is classified as a pyrazolo[3,4-b]pyridine derivative, which has gained attention in medicinal chemistry due to its potential therapeutic applications.
The synthesis of methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves several methods, including:
Technical details regarding these methods highlight the importance of reaction conditions, including temperature and solvent choice, which can significantly influence the yield and purity of the final product .
Methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can participate in various chemical reactions typical for pyrazolo[3,4-b]pyridines:
These reactions are significant for modifying the compound's structure to enhance its biological activity .
The mechanism of action for methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate primarily involves interactions with biological macromolecules such as enzymes and receptors. Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression through:
Physical properties of methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate include:
Chemical properties include:
Relevant data from studies indicate favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are crucial for drug development .
Methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific applications:
The chemistry of pyrazolo[3,4-b]pyridines traces back to 1908, when Ortoleva first synthesized a monosubstituted derivative (C3-phenyl) via iodine-mediated cyclization of diphenylhydrazone and pyridine [5]. This pioneering work laid the foundation for subsequent methodologies. Key developments include:
Table 1: Evolution of Key Synthetic Strategies for Pyrazolo[3,4-b]Pyridines
Period | Synthetic Approach | Key Advance | Limitations |
---|---|---|---|
1908–1950s | Condensation of aminopyrazoles with 1,3-dicarbonyls | Access to C3,C5-substituted derivatives | Limited substituent diversity |
1960s–1990s | Cyclocondensation of hydrazines with cyanopyridines | Introduction of C4-ester/amide functionalities | Harsh conditions, moderate yields |
2000s–Present | Metal-catalyzed cross-coupling; MCRs | Regioselective N1-alkylation; C4 diversification | Requires specialized catalysts/reagents |
Recent advances focus on palladium-catalyzed cross-coupling (e.g., Stille reactions for C8-acylation) and Friedel-Crafts alkylation to install groups like the C6-methyl substituent [3] [10]. These methods underpin the efficient synthesis of the title compound and its analogs for drug screening.
Pyrazolo[3,4-b]pyridines exhibit prototropic tautomerism, interconverting between 1H- and 2H- forms via proton migration at the pyrazole ring. This equilibrium profoundly impacts molecular recognition and bioactivity:
Table 2: Substitution Patterns Influencing Tautomerism and Bioactivity in 1H-Pyrazolo[3,4-b]Pyridines
Position | Common Substituents | Prevalence (%) | Role in Tautomerism/Bioactivity |
---|---|---|---|
N1 | Methyl, Ethyl, Phenyl | Methyl: 31.8%; Ethyl: ~15% | Blocks 2H-tautomer; modulates lipophilicity |
C3 | H, Methyl, Phenyl | Methyl: 46.8%; H: 30.8% | Steric control of target binding; electron donation |
C4 | COOCH₃, CN, CONH₂ | Ester: ~22% | Hydrogen-bond acceptor; metabolic handle |
C6 | Methyl, Halogen, Aryl | Methyl: ~18% | Enhances membrane permeability |
Notably, the title compound’s N1-ethyl and C6-methyl groups further stabilize the 1H-tautomer while optimizing pharmacokinetic properties [5] [9].
Pyrazolo[3,4-b]pyridines serve as privileged purine bioisosteres, mimicking adenine/guanine while offering superior metabolic stability and synthetic versatility. The title compound’s core exemplifies this strategy:
Table 3: Enhanced Efficacy of Purine Bioisosteres vs. Native Purines
Target | Purine Drug | Pyrazolo[3,4-b]Pyridine Bioisostere | Potency Improvement | Key Advantage |
---|---|---|---|---|
CDK1/cyclin B | (R)-Roscovitine | Pyrazolo-triazine 7a | 4-fold (IC₅₀: 0.08 vs. 0.33 μM) | Resistance to nucleosidases |
sGC (PAH treatment) | Riociguat | C4-Ester analog 2 | Comparable vasodilation; superior anti-remodeling | Dual AMPK inhibition |
PIM-1 kinase | — | 3-(Imidazo[1,2-a]pyridin) derivatives | IC₅₀ < 50 nM | Selective cytotoxic activity |
The title compound’s methyl ester at C4 is a versatile handle for generating amide-based prodrugs or carboxylate anions, further expanding its bioisosteric utility [6] [10]. This adaptability underscores its value in designing inhibitors for purine-binding targets.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0